
2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride
説明
“2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number 1803609-40-6 . It has a molecular weight of 264.59 and a molecular formula of C10H15BrClN .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrN.ClH/c1-7-6-8(10(2,3)12)4-5-9(7)11;/h4-6H,12H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.59 . Other physical and chemical properties such as boiling point and storage conditions are not specified .科学的研究の応用
Enantioenriched Synthesis for Antimicrobial Agents
The compound has been utilized in the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. These amines are precursors for antimicrobial agents like Levofloxacin. The process involves biotransamination and lipase-catalyzed kinetic resolutions to achieve high selectivity and yield (Mourelle-Insua et al., 2016).
Antihypertensive Activity in α₁-Adrenoceptors
The compound is also a base for designing analogs as α₁-adrenoceptor antagonists. These analogs demonstrate strong blocking and moderate to good antihypertensive activities. This indicates its potential in developing drugs for controlling high blood pressure (Xi et al., 2011).
Inhibitor of Serotonin Neurones
Studies have shown its role as a potent inhibitor of serotonin neurone uptake. This indicates its potential application in neuropsychopharmacology, particularly in managing conditions associated with serotonin levels (Fuller et al., 1978).
Kappa-Opioid Receptor Antagonism
The compound has been studied for its affinity as a kappa-opioid receptor antagonist. This has implications in treating depression and addiction disorders, highlighting its potential in psychiatric medicine (Grimwood et al., 2011).
Generation of Structurally Diverse Compounds
It has been used as a starting material in reactions to generate a structurally diverse library of compounds. This includes synthesis of dithiocarbamates, thioethers, and various ring closure products, essential in drug discovery and material sciences (Roman, 2013).
Antimicrobial Agent Synthesis
This compound is integral in synthesizing substituted phenyl azetidines, which show promise as antimicrobial agents. This underlines its role in developing new antibiotics (Doraswamy & Ramana, 2013).
作用機序
The mechanism of action for “2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride” is not explicitly stated in the available resources. It’s important to note that the mechanism of action can vary greatly depending on the context in which the compound is used.
Safety and Hazards
特性
IUPAC Name |
2-(4-bromo-3-methylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-6-8(10(2,3)12)4-5-9(7)11;/h4-6H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXXBULMYHVUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)
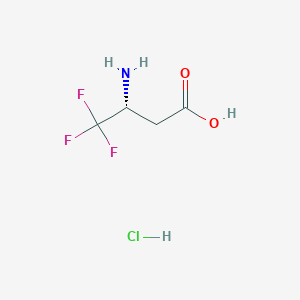
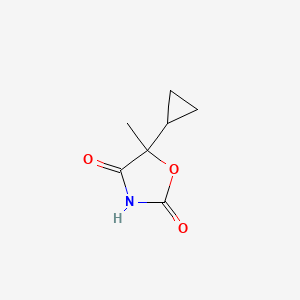
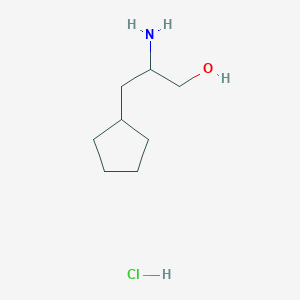

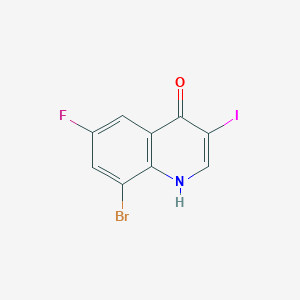

![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)
![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)
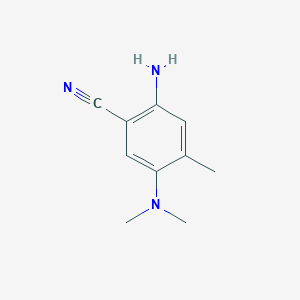
![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)


